molecular formula C13H20BrNO3S B7461403 4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide

4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide

Cat. No. B7461403
M. Wt: 350.27 g/mol
InChI Key: IFDXMFOXIXSIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of folic acid, which is essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide in lab experiments is its potential therapeutic applications. It has been extensively studied for its antitumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this chemical compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the study of 4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide. One area of research is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of new derivatives of this compound could lead to the discovery of more potent and selective drugs.

Synthesis Methods

The synthesis of 4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide involves the reaction of 4-bromo-N-(4-sulfamoylphenyl)benzenesulfonamide with 2-methylpropyl alcohol in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been found to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3S/c1-11(2)10-18-9-3-8-15-19(16,17)13-6-4-12(14)5-7-13/h4-7,11,15H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDXMFOXIXSIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCCNS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide

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